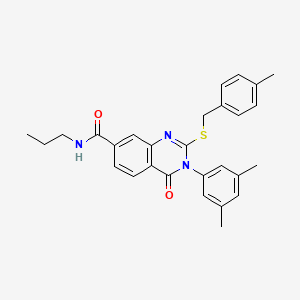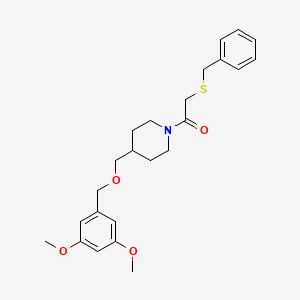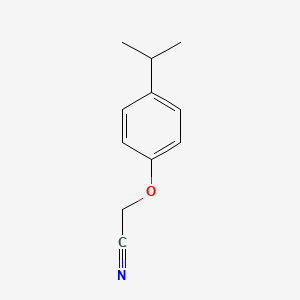![molecular formula C13H11ClN2O3 B2395269 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate CAS No. 400074-19-3](/img/structure/B2395269.png)
5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (5-CAMPO) is a novel organic compound with a wide range of applications in the field of organic chemistry. It is a quaternary ammonium salt derived from the condensation of 3-chlorobenzoyl chloride and 2-methoxy-1-pyridinium hydroxide. The compound has been studied extensively and has been found to possess a variety of interesting properties, including an ability to catalyze a number of reactions and to act as a surfactant.
科学研究应用
5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate has been studied extensively for its potential applications in the field of organic chemistry. It has been found to possess a variety of interesting properties, including an ability to catalyze a number of reactions and to act as a surfactant. The compound has been used in a variety of research applications, including the synthesis of peptides, the synthesis of polymers, and the synthesis of drugs. Additionally, 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate has been used as a reagent in the synthesis of other organic compounds, such as amines and alcohols.
作用机制
The mechanism of action of 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is not yet fully understood. However, it is believed that the compound acts as a nucleophile, meaning that it can react with other compounds to form new compounds. Additionally, the compound is believed to be able to catalyze a number of reactions, including those involving the formation of amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate are not yet fully understood. However, the compound has been studied extensively for its potential applications in the field of organic chemistry. It has been found to possess a variety of interesting properties, including an ability to catalyze a number of reactions and to act as a surfactant. Additionally, the compound has been used in a variety of research applications, including the synthesis of peptides, the synthesis of polymers, and the synthesis of drugs.
实验室实验的优点和局限性
The advantages of using 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in laboratory experiments include its ability to catalyze a number of reactions and to act as a surfactant. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of using 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in laboratory experiments is that the compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is relatively reactive, meaning that it can react with other compounds in the laboratory and can lead to unwanted side reactions.
未来方向
The future directions for 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate research include further investigation into its potential applications in the field of organic chemistry, including its ability to catalyze a number of reactions and to act as a surfactant. Additionally, further research into the biochemical and physiological effects of the compound is needed in order to fully understand its potential uses. Additionally, further research into the synthesis method of the compound is needed in order to optimize the process and reduce costs. Finally, further research into the mechanism of action of the compound is needed in order to better understand its potential applications.
合成方法
The synthesis of 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a two-step process. The first step involves the condensation of 3-chlorobenzoyl chloride and 2-methoxy-1-pyridinium hydroxide in aqueous solution. This reaction produces the quaternary ammonium salt 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture. This addition of base neutralizes the quaternary ammonium salt, resulting in the formation of the desired product.
属性
IUPAC Name |
3-chloro-N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-12-6-5-11(8-16(12)18)15-13(17)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWSTVONRATAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2395188.png)


![2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2395196.png)


![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2395199.png)
![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)
![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)

